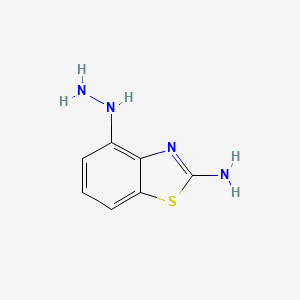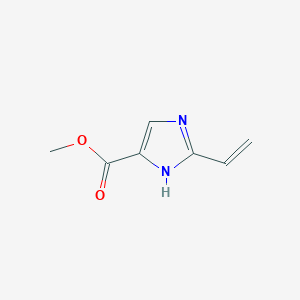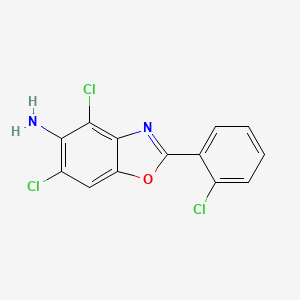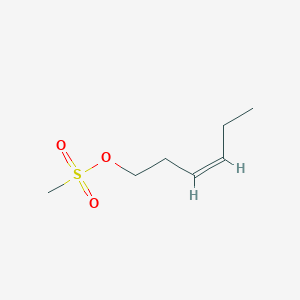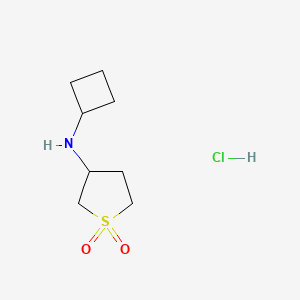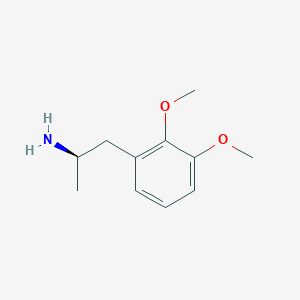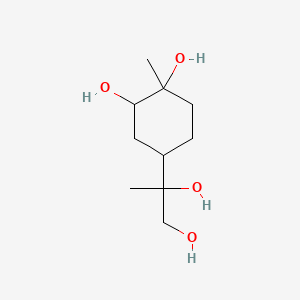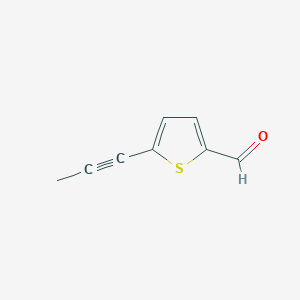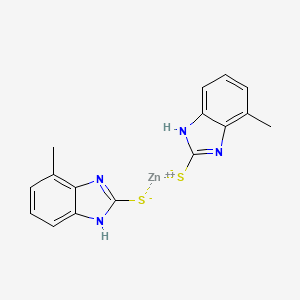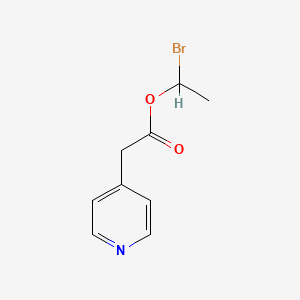
4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester is an organic compound that features a pyridine ring substituted with an acetic acid moiety and an alpha-bromo ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester typically involves the bromination of 4-pyridine acetic acid followed by esterification. The Hell-Volhard-Zelinskii reaction is commonly employed for the alpha-bromination of carboxylic acids . This reaction involves the use of bromine and phosphorus tribromide to form an acid bromide intermediate, which is then esterified with ethanol to yield the desired ester .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the alpha position is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and esterification can be reversed under acidic or basic conditions.
Common Reagents and Conditions:
Bromine and Phosphorus Tribromide: Used for alpha-bromination.
Ethanol and Acid Catalysts: Used for esterification.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed:
Substituted Pyridine Derivatives: Formed through nucleophilic substitution.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester involves its reactivity due to the presence of the alpha-bromo group. This group makes the compound highly electrophilic, allowing it to participate in various nucleophilic substitution reactions. The pyridine ring can also engage in coordination with metal ions, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Ethyl Bromoacetate: Similar in structure but lacks the pyridine ring, making it less versatile in certain reactions.
4-Pyridine Acetic Acid: Lacks the alpha-bromo group, resulting in different reactivity and applications.
Alpha-Bromo Acetic Acid Esters: Similar reactivity due to the alpha-bromo group but differ in the substituents attached to the ester group.
Uniqueness: 4-Pyridine Acetic Acid-alpha-Bromo Ethyl Ester is unique due to the combination of the pyridine ring and the alpha-bromo ethyl ester group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
1-bromoethyl 2-pyridin-4-ylacetate |
InChI |
InChI=1S/C9H10BrNO2/c1-7(10)13-9(12)6-8-2-4-11-5-3-8/h2-5,7H,6H2,1H3 |
Clave InChI |
BCHJOUNLWOMJMO-UHFFFAOYSA-N |
SMILES canónico |
CC(OC(=O)CC1=CC=NC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


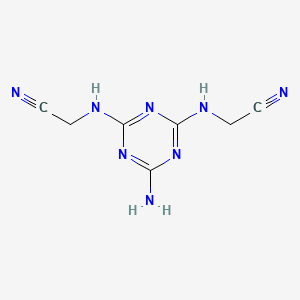
![sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)
